molecular formula C20H18N4OS B2939032 4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 1207014-13-8

4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Cat. No.: B2939032
CAS No.: 1207014-13-8
M. Wt: 362.45
InChI Key: LCQVSSJYHJHKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a hybrid heterocyclic molecule featuring a triazole core linked to a thiazole ring substituted with a 3-methoxyphenyl group and a 4-methylphenyl moiety. Its structural complexity arises from the fusion of five-membered aromatic rings (triazole and thiazole) and substituted aryl groups, which confer unique electronic and steric properties.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-13-7-9-16(10-8-13)24-14(2)19(22-23-24)20-21-18(12-26-20)15-5-4-6-17(11-15)25-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQVSSJYHJHKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S with a molecular weight of approximately 408.47 g/mol. The structure features a thiazole ring and a triazole moiety, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer properties. A study by Evren et al. (2019) demonstrated that derivatives of thiazoles showed strong selectivity against various cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The compound exhibited an IC50 value indicating potent cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

Anticonvulsant Activity

In a picrotoxin-induced convulsion model, compounds similar to the one have been tested for anticonvulsant effectiveness. For instance, related thiazole derivatives demonstrated significant anticonvulsant activity with median effective doses (ED50) indicating their potential utility in treating epilepsy . The structural characteristics of these compounds, particularly the presence of electron-withdrawing groups, were found to enhance their anticonvulsant properties.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways such as Bcl-2 family proteins. Studies show that certain analogues effectively inhibit Bcl-2 in Jurkat cells and A-431 cells .
  • Neuroprotective Effects : The anticonvulsant activity suggests neuroprotective properties, potentially through GABAergic mechanisms or modulation of ion channels involved in neuronal excitability .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicates that:

  • Substituents on the phenyl rings significantly influence biological activity.
  • Electron-donating groups enhance anticancer efficacy while electron-withdrawing groups improve anticonvulsant effects.
  • The presence of methyl groups at specific positions on the phenyl rings correlates with increased potency against various cell lines .

Case Studies

  • Evren et al. (2019) : Developed novel thiazole derivatives showing selective anticancer activity with IC50 values less than those of standard chemotherapeutics like doxorubicin.
  • Recent Advances in Triazole Research : A study highlighted the development of triazole derivatives that showed promising results as P2Y14 receptor antagonists, modulating inflammation and other metabolic processes .

Data Summary

Activity TypeModel/Cell LineIC50/ED50 ValueReference
AnticancerA549 (lung cancer)< 10 µMEvren et al., 2019
AnticonvulsantPicrotoxin modelED50 = 18.4 mg/kgPMC9268695
Bcl-2 InhibitionJurkat CellsIC50 < DoxorubicinPMC4947982

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, molecular conformation, and functional properties.

Substituent Effects on Aromatic Rings
Compound Name Substituents (Thiazole/Triazole) Key Structural Features Bioactivity (if reported) Reference
Target Compound Thiazole: 3-methoxyphenyl; Triazole: 4-methylphenyl Meta-methoxy (electron-donating) enhances aromatic π-π interactions; para-methyl reduces steric hindrance Not reported in evidence
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (Compound 4) Thiazole: 4-chlorophenyl; Triazole: 4-fluorophenyl Halogen substituents (Cl, F) increase hydrophobicity; isostructural packing with Br analog (Compound 5) Antimicrobial activity
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole Thiazole: 4-bromophenyl; Triazole: 4-methylphenyl Bromine’s bulkiness disrupts crystal packing; dihedral angles between pyrazole-thiazole (18.81°) and triazole-phenyl (64.48°) Non-merohedral twinning observed
4-[5-(4-Fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole Thiazole: phenyl; Triazole: 4-methylphenyl Fluorophenyl group induces T-shaped conformation; C–H···F/S interactions stabilize crystal lattice No bioactivity reported

Key Observations :

  • Halogen vs. Methoxy Substituents : Chloro/bromo groups (e.g., Compounds 4, 5) enhance hydrophobicity and antimicrobial activity but may reduce solubility. The target compound’s 3-methoxyphenyl group, being electron-donating, could improve binding to polar enzyme pockets .
  • Steric Effects : The meta-position of the methoxy group in the target compound likely introduces torsional strain compared to para-substituted analogs, altering molecular conformation and intermolecular interactions .
Crystallographic and Conformational Analysis
  • Crystal Packing: Isostructural derivatives (Compounds 4 and 5) exhibit nearly identical triclinic (P̄1) symmetry but adjust packing to accommodate Cl/Br differences. In contrast, the brominated analog in shows non-merohedral twinning due to steric clashes .
  • Molecular Conformation: The T-shaped geometry in fluorophenyl derivatives () contrasts with the planar arrangement of methoxy-substituted analogs.

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:
The synthesis of triazole-thiazole hybrids typically involves multi-step reactions, such as cyclocondensation, Huisgen azide-alkyne cycloaddition (click chemistry), or heterocyclic coupling. For example:

  • Step 1: Prepare the thiazole precursor via Hantzsch thiazole synthesis using thiourea and α-halo ketones under reflux in ethanol .
  • Step 2: Introduce the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Use CuSO₄·5H₂O and sodium ascorbate in a THF/water solvent system at 50–80°C for 12–16 hours .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., aqueous ethanol) to isolate the product. Monitor reaction progress via TLC and confirm purity using melting point analysis and elemental composition (C, H, N) .

Key Considerations:

  • Catalytic efficiency: Sodium ascorbate reduces Cu(II) to Cu(I), enhancing reaction kinetics in click chemistry .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) may improve intermediate stability in cyclization steps .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for triazoles, C-S stretch at 650–750 cm⁻¹ for thiazoles) .
  • NMR Spectroscopy:
    • ¹H NMR: Confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.0 ppm for methoxyphenyl groups, methyl groups at δ 2.3–2.5 ppm) .
    • ¹³C NMR: Detect quaternary carbons in triazole (δ 145–155 ppm) and thiazole (δ 165–175 ppm) rings .
  • X-ray Crystallography: Resolve absolute configuration using SHELXL for refinement. Weak hydrogen bonds (C–H···N/F) and π-π stacking interactions stabilize the crystal lattice . Software like WinGX and ORTEP can visualize anisotropic displacement ellipsoids .

Validation: Compare experimental and calculated NMR/IR spectra using DFT (e.g., B3LYP/6-31G* basis set) .

Advanced: How can contradictions in elemental analysis data (C, H, N) be systematically resolved?

Methodological Answer:
Discrepancies between theoretical and experimental values often arise from incomplete purification or hygroscopic intermediates. For example:

  • Case Study: A triazole-thiazole hybrid showed a 0.5% deviation in carbon content due to residual solvent (e.g., THF). Re-precipitation in non-polar solvents (hexane) and drying under vacuum (24 hours, 40°C) reduced the error to <0.1% .
  • Troubleshooting:
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
    • Perform Karl Fischer titration to quantify water content in hygroscopic samples .

Advanced: What computational strategies are effective for predicting bioactivity and binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., α-glucosidase). Dock the compound into the active site (PDB ID: 2ZE0) and analyze binding poses. For example, the methoxyphenyl group may form π-π interactions with Tyr72, while the triazole nitrogen hydrogen-bonds with Asp349 .
  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions influencing reactivity .

Validation: Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How do solvent effects influence the compound’s photophysical and reactivity properties?

Methodological Answer:

  • Solvatochromism: Measure UV-vis spectra in solvents of varying polarity (e.g., cyclohexane to DMSO). A bathochromic shift in polar solvents indicates intramolecular charge transfer (ICT) between the electron-rich methoxyphenyl and electron-deficient triazole groups .
  • Kinetic Studies: Monitor reaction rates in aprotic (DMF) vs. protic (ethanol) solvents. Protic solvents may stabilize transition states in SNAr reactions via hydrogen bonding .

Quantitative Analysis: Use the Kamlet-Taft equation to correlate solvent parameters (π*, α, β) with spectral shifts or rate constants .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Disorder: Flexible methoxyphenyl groups may exhibit rotational disorder. Apply SHELXL restraints (e.g., SIMU, DELU) to model thermal motion .
  • Twinned Crystals: Use PLATON’s TwinRotMat to identify twinning operators. Refine against HKLF 5 data with BASF parameters .
  • Weak Diffraction: Optimize crystal growth via slow evaporation (acetone/water, 4°C) to enhance crystal size and quality .

Validation: Check R-factor convergence (R₁ < 0.05) and validate geometry using Mogul bond-length/bond-angle databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.